2-Bromo-5H-benzofuro[3,2-c]carbazole
Description
Properties
Molecular Formula |
C18H10BrNO |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-bromo-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C18H10BrNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17/h1-9,20H |
InChI Key |
PNCRMWDBWKXNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=C(C=C5)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-Bromo-5H-benzofuro[3,2-c]carbazole exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, a study evaluated several derivatives for their antitumor activity, revealing that certain compounds displayed remarkable efficacy comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound also shows promising antimicrobial effects against a range of bacterial and fungal strains. Structure-activity relationship (SAR) studies suggest that modifications on the carbazole nucleus significantly influence the antimicrobial properties of its derivatives. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
| Compound D | Candida albicans | 32 µg/mL |
The mechanism of action involves interference with DNA replication and repair mechanisms, crucial for its anticancer activity, while its ability to disrupt cellular membranes contributes to its antimicrobial effects.
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Due to its unique electronic properties, 2-Bromo-5H-benzofuro[3,2-c]carbazole is utilized in the development of OLEDs. Its structure allows for efficient charge transport and light emission. Recent advancements have focused on enhancing emitter efficiency through increased rigidity in related compounds. For example, a study introduced asymmetric emitters derived from this compound that exhibited high external quantum efficiencies (EQE) of up to 26% for green emissions and 11% for blue emissions.
Thermally Activated Delayed Fluorescence (TADF)
The compound is also being explored for TADF applications. The incorporation of 5H-benzofuro[3,2-c]carbazole into multi-resonance frameworks has led to the development of emitters with enhanced reverse intersystem crossing rates, improving their performance in OLED devices.
Material Science
Building Block for Advanced Materials
2-Bromo-5H-benzofuro[3,2-c]carbazole serves as a versatile building block for synthesizing advanced materials with specific optical and electronic properties. Its derivatives are being investigated for their potential use in organic photovoltaic cells and other optoelectronic devices.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal evaluated various derivatives of 2-Bromo-5H-benzofuro[3,2-c]carbazole against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting these compounds could serve as lead candidates for drug development.
- OLED Development : Research focusing on the application of this compound in OLEDs highlighted the synthesis of new materials that demonstrated superior photoluminescence characteristics compared to traditional carbazole-based emitters.
Comparison with Similar Compounds
Comparison with Pyrrolo[3,2-c]carbazole Derivatives
Pyrrolo[3,2-c]carbazoles, such as 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole , exhibit distinct reactivity in hetero-Diels-Alder (HDA) reactions with nitrosoalkenes. Key findings include:
- Regioselectivity : Ethyl nitrosoacrylate reacts with pyrrolo[3,2-c]carbazoles to form 3-alkylated products (e.g., 11a ) via exo-cycloaddition, favored due to lower energy barriers (ΔG‡ ≈ 25 kJ/mol for endo vs. exo pathways) .
- FMO Analysis : The HOMO of pyrrolo[3,2-c]carbazole aligns closer to indole (ΔHOMO-LUMO = 7.99–9.08 eV) than pyrrole, rationalizing its reactivity in inverse electron-demand HDA reactions .
- Thermal Stability : Pyrrolo[3,2-c]carbazole derivatives form stable open-chain oximes (e.g., 4 ) post-ring-opening, with DFT confirming a 63 kJ/mol stability gap over bicyclic intermediates .
2-Bromo-5H-benzofuro[3,2-c]carbazole differs in steric and electronic profiles due to bromine’s bulkiness and EWG effects, which may alter regioselectivity or cycloadduct stability compared to methyl-substituted analogs.
Comparison with Benzofurocarbazole Derivatives
The 3-methoxy-5H-benzofuro[3,2-c]carbazole () provides a direct structural analog for comparison:
| Property | 2-Bromo-5H-benzofuro[3,2-c]carbazole | 3-Methoxy-5H-benzofuro[3,2-c]carbazole |
|---|---|---|
| Substituent Effect | Electron-withdrawing (Br) | Electron-donating (OMe) |
| Reactivity | Enhanced electrophilicity at C2 | Increased nucleophilicity at C3 |
| Solubility | Lower (Br increases hydrophobicity) | Higher (OMe enhances polarity) |
| HOMO-LUMO Gap | Likely reduced due to Br | Increased via OMe conjugation |
Bromine’s inductive effect may facilitate nucleophilic substitution or cross-coupling reactions, whereas methoxy groups favor electrophilic aromatic substitution .
Comparison with Indolo[3,2-b]carbazoles
Indolo[3,2-b]carbazoles () are notable for OLED applications due to:
- High Thermal Stability (Tg > 150°C) from rigid fused-ring systems.
- Electron-Donating Ability via nitrogen atoms, enhancing hole-transport properties.
In contrast, 2-Bromo-5H-benzofuro[3,2-c]carbazole ’s bromine substituent may reduce electron density, shifting its utility toward electron-deficient systems or as a synthetic intermediate for Suzuki couplings. Its benzofuran moiety could also alter π-conjugation length compared to indole-based systems.
Electronic Structure and DFT Insights
DFT studies on carbazole derivatives () reveal:
- HOMO-LUMO Decoupling : Substitutents like methyl or methoxy induce twisting (45–47° dihedral angles), reducing orbital overlap. Bromine’s steric demand may exacerbate this effect, further decoupling FMOs.
These properties position brominated benzofurocarbazoles as candidates for charge-transfer materials or asymmetric catalysis.
Preparation Methods
General Synthetic Approach
The synthesis of 2-Bromo-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions starting from appropriately substituted precursors. A common and effective strategy includes:
- Construction of the benzofurocarbazole core by cyclization reactions.
- Introduction of the bromine substituent at the 2-position via halogenation or by using brominated starting materials.
- Use of palladium-based catalysts, particularly tetrakis(triphenylphosphine)palladium(0), under inert nitrogen atmosphere to facilitate cross-coupling and cyclization steps.
- Purification steps involving solvent removal, column chromatography, and sometimes sublimation to obtain the pure compound as a yellow gel or powder.
This approach ensures efficient formation of the fused ring system and incorporation of the bromine atom with high regioselectivity and yield.
Detailed Synthetic Procedure (Reported Example)
A representative synthesis involves the following key steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: 5H-benzofuro[3,2-c]carbazole | Preparation of the core benzofurocarbazole scaffold |
| 2 | Bromination or use of brominated precursors | Introduction of bromine at the 2-position |
| 3 | Catalyst: tetrakis(triphenylphosphine)palladium(0) | Catalyzes cross-coupling and cyclization under nitrogen atmosphere |
| 4 | Solvent removal and purification | Removal of solvents by rotary evaporation; purification by column chromatography on silica gel using n-hexane/methylene chloride mixtures |
| 5 | Optional sublimation under vacuum | Further purification to yield yellow powder or gel |
This method yields 2-Bromo-5H-benzofuro[3,2-c]carbazole with high purity suitable for research and application in electronic materials.
Catalyst and Atmosphere
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) is the preferred catalyst due to its high efficiency in facilitating C–C bond formation and cyclization reactions.
- Atmosphere: An inert nitrogen atmosphere is maintained throughout the reaction to prevent oxidation and degradation of sensitive intermediates and catalysts.
Purification Techniques
- Column Chromatography: Silica gel columns with solvent systems such as n-hexane/methylene chloride (1:2) are used to separate the desired product from impurities.
- Sublimation: Vacuum sublimation can be employed to further purify the compound, yielding a yellow powder with enhanced purity.
Research Findings and Optimization
Reaction Efficiency
Studies have shown that the use of palladium catalysts under nitrogen atmosphere significantly improves reaction yields and selectivity for the 2-bromo substitution on the benzofurocarbazole scaffold.
Cross-Coupling Reactions
The bromine substituent on the 2-position serves as an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), enabling the synthesis of diverse derivatives for material science applications.
Comparative Table of Preparation Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Starting Material | 5H-benzofuro[3,2-c]carbazole or brominated precursors | Purity >95% | Commercial or synthesized in situ |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 1-5 mol% | Highly active for cross-coupling |
| Atmosphere | Nitrogen | Inert, oxygen-free | Prevents catalyst degradation |
| Solvent | Tetrahydrofuran (THF), n-hexane, methylene chloride | Dry solvents preferred | Solvent choice affects solubility and reaction rate |
| Temperature | Room temperature to reflux | Typically room temp for 12 h | Mild conditions favor selectivity |
| Purification | Column chromatography and sublimation | Silica gel; n-hexane/methylene chloride (1:2) | Ensures high purity |
| Product Form | Yellow gel or powder | After solvent removal and purification | Suitable for electronic applications |
Related Synthetic Methods for Benzofurocarbazole Derivatives
The synthesis of related compounds such as 5H-benzofuro[3,2-c]carbazole involves similar methodologies, including:
- Use of sodium hydride as a base for deprotonation.
- Reaction with difluorophthalonitrile for functionalization.
- Stirring under nitrogen atmosphere for extended periods (e.g., 12 hours).
- Workup involving water quenching, solvent evaporation, and chromatographic purification.
These methods provide a foundation for the preparation of 2-bromo derivatives by introducing halogenation steps or starting from brominated intermediates.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-5H-benzofuro[3,2-c]carbazole, and how are impurities minimized during synthesis?
The synthesis involves sequential Suzuki-Miyaura coupling and Cadogan ring closure reactions. Key optimizations include:
- Catalyst : Tetrakis(triphenylphosphine)palladium for efficient coupling .
- Solvent : o-Dichlorobenzene for the Cadogan reaction (high boiling point aids ring closure) and dichloromethane for recrystallization to enhance purity .
- Characterization : HPLC (>95% purity), , and to confirm structural integrity .
Q. How should researchers characterize the thermal stability of 2-Bromo-5H-benzofuro[3,2-c]carbazole for device applications?
Differential Scanning Calorimetry (DSC) is critical to analyze phase transitions and decomposition temperatures. For example, DSC data can reveal glass transition temperatures () and melting points (), which are vital for assessing suitability in optoelectronic devices like OLEDs .
Q. What spectroscopic techniques are essential for validating the molecular structure of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
